N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide
CAS No.: 433703-31-2
Cat. No.: VC5549467
Molecular Formula: C14H16N2O2S
Molecular Weight: 276.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433703-31-2 |
|---|---|
| Molecular Formula | C14H16N2O2S |
| Molecular Weight | 276.35 |
| IUPAC Name | N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C14H16N2O2S/c1-3-13(17)16-14-15-12(9-19-14)10-5-7-11(8-6-10)18-4-2/h5-9H,3-4H2,1-2H3,(H,15,16,17) |
| Standard InChI Key | IXMXGLIXHIYSMX-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OCC |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The molecular structure of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide integrates three key components:
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A thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, which confers rigidity and electronic diversity.
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A 4-ethoxyphenyl group attached to the thiazole’s 4-position, introducing aromaticity and hydrophobic interactions.
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A propanamide chain at the 2-position, enabling hydrogen bonding and interactions with biological targets.
The molecular formula is C₁₄H₁₅N₂O₂S, with a molecular weight of 283.35 g/mol. The ethoxy group (-OCH₂CH₃) enhances lipophilicity, potentially improving membrane permeability in biological systems .
Table 1: Comparative Molecular Properties of Thiazole Derivatives
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide typically follows a multi-step approach, leveraging established methods for thiazole ring formation and amide coupling:
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Thiazole Ring Formation:
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Condensation of 4-ethoxyphenylthioamide with α-haloketones (e.g., chloroacetone) under basic conditions yields the 4-(4-ethoxyphenyl)thiazole intermediate.
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Reaction conditions: Ethanol solvent, reflux at 80°C for 6–8 hours.
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Amide Bond Introduction:
Table 2: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Chloroacetone, K₂CO₃, ethanol, reflux | 65–75 | >95% |
| Amidation | Propionyl chloride, EDC, DMF, rt | 70–80 | >98% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]propanamide exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility (<0.1 mg/mL at pH 7.4) . Stability studies indicate decomposition above 200°C, with optimal storage at -20°C under inert atmosphere.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 4.02 (q, 2H, -OCH₂CH₃), 2.45 (m, 2H, -CH₂CO-), 6.90–7.80 (m, aromatic protons) .
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IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend), 1250 cm⁻¹ (C-O-C ether).
Biological Activities and Mechanisms
Enzyme Inhibition
Thiazole-amide derivatives demonstrate inhibitory activity against serine proteases and kinases. The propanamide moiety facilitates hydrogen bonding with catalytic residues (e.g., Asp189 in trypsin-like proteases), while the ethoxyphenyl group occupies hydrophobic pockets .
Table 3: Enzymatic Inhibition Data for Analogous Compounds
| Target Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Trypsin | 2.4 | Competitive inhibition |
| Cyclin-dependent kinase 2 (CDK2) | 1.8 | ATP-binding site occlusion |
Applications and Future Directions
Pharmaceutical Development
This compound’s dual functionality as an enzyme inhibitor and antimicrobial agent positions it as a candidate for:
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Oncology: Targeting CDKs or proteases in cancer cell proliferation .
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Infectious Diseases: Combating antibiotic-resistant pathogens.
Industrial Synthesis
Continuous flow reactors could optimize yield and reduce byproducts, leveraging automated temperature and pH control.
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